
2,5-Dimethylpyridine-3-sulfonamide
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Overview
Description
2,5-Dimethylpyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities . This compound is characterized by a pyridine ring substituted with two methyl groups at positions 2 and 5, and a sulfonamide group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylpyridine-3-sulfonamide can be achieved through various methods. One common approach involves the reaction of 2,5-dimethylpyridine with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide . Another method involves the direct sulfonation of 2,5-dimethylpyridine using sulfur trioxide or oleum, followed by neutralization with ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid. These methods are favored due to their high yield and efficiency. The resulting sulfonyl chloride intermediate is then converted to the sulfonamide through reaction with ammonia or an appropriate amine .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids and sulfonyl chlorides.
Reduction: Sulfonic acids and thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2,5-Dimethylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to a decrease in folic acid production, ultimately resulting in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
2,5-Dimethylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
2,5-Dimethylpyridine: Lacks the sulfonamide group and has different chemical properties and applications.
Pyridine-3-sulfonamide: Lacks the methyl groups at positions 2 and 5, resulting in different reactivity and biological activity.
N,N-Dimethylpyridine-3-sulfonamide: Contains additional methyl groups on the nitrogen atom, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
2,5-Dimethylpyridine-3-sulfonamide is an organic compound that belongs to the sulfonamide class, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial and potential antitumor properties, along with relevant research findings and case studies.
This compound exhibits a sulfonamide moiety that mimics para-aminobenzoic acid (PABA), crucial for bacterial folic acid synthesis. This structural similarity allows it to inhibit the enzyme dihydropteroate synthase, disrupting bacterial metabolism and leading to bacteriostatic effects rather than bactericidal ones .
Table 1: Comparison of Biological Activities of Sulfonamides
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antibacterial, potential antitumor | Inhibition of dihydropteroate synthase |
Sulfadiazine | Antibacterial | Inhibition of folate synthesis |
Acetazolamide | Carbonic anhydrase inhibition | Inhibition of carbonic anhydrase for treating glaucoma |
Antibacterial Activity
Research indicates that this compound has significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The compound's ability to inhibit bacterial growth makes it a candidate for antibiotic development .
Case Study: In Vitro Studies
A study evaluating the antibacterial efficacy of this compound found that it effectively reduced the viability of several bacterial strains in vitro. The compound was compared with established antibiotics, showing comparable or superior activity against resistant strains .
Antitumor Potential
In addition to its antibacterial properties, this compound is being investigated for its potential antitumor effects. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with metabolic pathways essential for tumor growth.
Table 2: Antitumor Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
MG-63 (Osteosarcoma) | 15.4 | |
HT-29 (Colon Cancer) | 12.8 | |
MDA-MB-231 (Breast Cancer) | 10.5 |
Research Findings
Recent research has highlighted several key findings regarding the biological activities of this compound:
- Antibacterial Efficacy : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Antitumor Activity : In vitro studies indicated that it could effectively inhibit the proliferation of various cancer cell lines.
- Mechanistic Insights : The mechanism involves disruption of folate synthesis in bacteria and potential interference with metabolic pathways in cancer cells.
Properties
Molecular Formula |
C7H10N2O2S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2,5-dimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-5-3-7(12(8,10)11)6(2)9-4-5/h3-4H,1-2H3,(H2,8,10,11) |
InChI Key |
ZEUIDFLQVDOYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C)S(=O)(=O)N |
Origin of Product |
United States |
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